C12 NBD Phytoceramide
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Overview
Description
C12 NBD Phytoceramide is a synthetic analog of naturally occurring ceramides, distinguished by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to a relatively short 12-carbon fatty acid chain . This fluorescent labeling makes this compound an invaluable tool in the study of lipid dynamics within cellular membranes . It is a ceramide analogue and a fluorescent substrate used to detect ceramidase activity .
Preparation Methods
C12 NBD Phytoceramide can be synthesized by attaching an NBD group to a 12-carbon fatty acid chain. The synthetic route involves the preparation of N-dodecanoyl-NBD-phytosphingosine, which is then purified and characterized . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the attachment of the NBD group to the fatty acid chain . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
C12 NBD Phytoceramide undergoes various chemical reactions, including hydrolysis catalyzed by ceramidase enzymes . The hydrolysis reaction involves the cleavage of the N-acyl linkage of ceramide, resulting in the release of NBD-dodecanoic acid . Common reagents used in these reactions include ceramidase enzymes and specific buffers to maintain the optimal pH for enzyme activity . The major products formed from these reactions are NBD-dodecanoic acid and phytosphingosine .
Scientific Research Applications
C12 NBD Phytoceramide is widely used in scientific research due to its fluorescent properties. It is used to study lipid dynamics within cellular membranes, allowing researchers to track its distribution and movement within cells using fluorescence microscopy . In biology and medicine, it is used to detect ceramidase activity, which is crucial for understanding the regulation of ceramide levels in cells . It also plays a role in studying the mechanisms of cell growth, differentiation, and apoptosis . In the industry, it is used as a fluorescent dye for various applications, including cell staining and analysis .
Mechanism of Action
The mechanism of action of C12 NBD Phytoceramide involves its integration into the lipid bilayers of cells due to its structural similarity to endogenous ceramides . Once integrated, it can be hydrolyzed by ceramidase enzymes, resulting in the release of NBD-dodecanoic acid . This hydrolysis reaction is crucial for regulating ceramide levels in cells, which in turn affects various cellular processes such as apoptosis and cell proliferation . The molecular targets involved include ceramidase enzymes and the pathways regulating ceramide metabolism .
Comparison with Similar Compounds
C12 NBD Phytoceramide is unique due to its fluorescent NBD group, which allows for easy tracking and visualization within cells . Similar compounds include C6-NBD-ceramide, C12-NBD-dihydroceramide, C12-NBD-sphingomyelin, and C12-NBD-galactosyl cerebroside . These compounds also contain the NBD group but differ in their fatty acid chain lengths and specific functional groups, which can affect their integration into cellular membranes and their subsequent biological activities .
Properties
Molecular Formula |
C36H63N5O7 |
---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
12-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]dodecanamide |
InChI |
InChI=1S/C36H63N5O7/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-33(43)36(45)31(28-42)38-34(44)24-21-18-15-12-10-13-16-19-22-25-37-29-26-30-35(40-48-39-30)32(27-29)41(46)47/h26-27,31,33,36-37,42-43,45H,2-25,28H2,1H3,(H,38,44)/t31-,33-,36-/m1/s1 |
InChI Key |
UDGQTVVIGGXNEN-YCOLFDFNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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